molecular formula C10H10BrN B2690580 5-bromo-7-ethyl-1H-indole CAS No. 467451-94-1

5-bromo-7-ethyl-1H-indole

Cat. No.: B2690580
CAS No.: 467451-94-1
M. Wt: 224.101
InChI Key: SJJDMAUWJKZIJL-UHFFFAOYSA-N
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Description

5-bromo-7-ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The addition of bromine and ethyl groups to the indole structure can enhance its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-ethyl-1H-indole typically involves the bromination of 7-ethylindole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-ethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

5-bromo-7-ethyl-1H-indole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-7-ethyl-1H-indole is unique due to the presence of both bromine and ethyl groups, which can enhance its chemical reactivity and biological activity compared to other indole derivatives. This combination of substituents makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-7-ethyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-2-7-5-9(11)6-8-3-4-12-10(7)8/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJDMAUWJKZIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-7-ethyl-1H-indole-2,3-dione (36.g, 144 mmol) in tetrahydrofuran (120 mL) at room temperature was dropped a 2.0 M solution of lithium borohydride in tetrahydrofuran. The reaction mixture was stirred at 90° C. (oil bath) for 5 hours. After cooling down to room temperature, it was quenched with 5% hydrochloric acid solution until the excess lithium borohydride was destroyed. To the mixture was added saturated sodium bicarbonate solution (300 mL) and extracted with ethyl acetate. Extracts were dried over magnesium sulfate and concentrated under reduced pressure to give the crude product of 5-bromo-7-ethyl-1H-indole, which went to next reaction without further purification.
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